molecular formula C8H6BrNOS B12827690 2-Bromo-4-methoxy-1-thiocyanatobenzene

2-Bromo-4-methoxy-1-thiocyanatobenzene

Cat. No.: B12827690
M. Wt: 244.11 g/mol
InChI Key: XOKQVNVSVBVOSI-UHFFFAOYSA-N
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Description

Thiocyanate groups are known for their versatility in organic synthesis, acting as ligands or intermediates in nucleophilic substitution reactions. However, the lack of specific data in the evidence limits a detailed introduction.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(12-5-10)7(9)4-6/h2-4H,1H3

InChI Key

XOKQVNVSVBVOSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC#N)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Bromo-4-methoxyaniline and Derivatives

The synthesis often begins with 2-bromo-4-methoxyaniline or related intermediates such as 2-bromo-4-methoxybenzaldehyde or 2-bromo-1-iodo-4-methoxybenzene , which are precursors for further functionalization.

  • 2-Bromo-1-iodo-4-methoxybenzene can be synthesized via a Sandmeyer reaction starting from 2-bromo-4-methoxyaniline, involving diazotization with sodium nitrite in acidic aqueous media followed by iodination with potassium iodide. This method yields the halogenated anisole derivative with high efficiency (~92%) under mild conditions (0–5 °C).

  • 4-Bromo-2-methoxybenzaldehyde , a related intermediate, is prepared through metal-halogen exchange reactions involving 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF). This process avoids cryogenic conditions and achieves moderate to high yields (~57% overall).

Regioselective Thiocyanation and Bromination

A key step in the preparation of 2-bromo-4-methoxy-1-thiocyanatobenzene is the regioselective C–H thiocyanation of the aromatic ring, followed by bromination.

  • Recent research demonstrates that iron(III) chloride catalysis enables regioselective thiocyanation of arenes. In a one-pot process, triflimide (10 mol%) is added to promote fast para-thiocyanation within 1 hour, followed by slower ortho-bromination over 18 hours. This sequence yields 2-bromo-4-thiocyanatoanisole (equivalent to this compound) as the sole product with high yield (87%).

  • The one-pot method is advantageous for scale-up and synthetic efficiency, combining two transformations without isolation of intermediates.

Purification and Characterization

  • The product is typically purified by flash column chromatography using a solvent system such as 30% ethyl acetate in hexane, yielding a colorless oil or solid depending on conditions.

  • Characterization includes NMR, mass spectrometry, and melting point analysis to confirm regioselectivity and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diazotization & Sandmeyer 2-bromo-4-methoxyaniline, NaNO2, HCl, KI, 0–5 °C ~92 Formation of 2-bromo-1-iodo-4-methoxybenzene
2 Metal-halogen exchange & formylation 1,4-dibromo-2-fluorobenzene, iPrMgCl, DMF, 0 °C 57 (overall) Preparation of 4-bromo-2-methoxybenzaldehyde
3 Regioselective thiocyanation & bromination FeCl3 catalyst, triflimide, 1 h para-thiocyanation + 18 h ortho-bromination 87 One-pot synthesis of this compound
4 Purification Flash chromatography (ethyl acetate/hexane) - Isolation of pure product

Detailed Research Findings

  • The iron(III) chloride catalyzed thiocyanation is a breakthrough in selective aromatic functionalization, allowing direct C–H activation without pre-functionalization, which simplifies the synthetic route and reduces waste.

  • The one-pot sequential reaction combining thiocyanation and bromination avoids intermediate isolation, improving overall efficiency and yield, which is critical for industrial applications.

  • The use of triflimide as an additive accelerates the thiocyanation step, demonstrating the importance of reaction condition optimization for regioselectivity and reaction rate.

  • The starting materials such as 2-bromo-4-methoxyaniline and 1,4-dibromo-2-fluorobenzene are commercially available or easily synthesized, facilitating the preparation of the target compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-1-thiocyanatobenzene can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-methoxy-4-methoxy-1-thiocyanatobenzene.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Biochemical Studies: Used in studies to understand the interaction of thiocyanate-containing compounds with biological systems.

Industry

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

    Agricultural Chemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-1-thiocyanatobenzene depends on its application. In biological systems, the thiocyanate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromine and methoxy groups can also influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights analogs with bromo, methoxy, and other functional groups. Key differences lie in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Purity Primary Uses
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.07 Bromo, methoxy, ketone N/A Manufacturing intermediate
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 C₉H₁₁BrO₃ 247.09 Bromo, methoxy, methoxymethoxy ≥98% Research reagent
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 C₇H₆BrFO 205.03 Bromo, methoxy, fluoro N/A Not specified
2-Bromo-4-iodo-1-methoxybenzene N/A C₇H₆BrIO 312.93 Bromo, methoxy, iodo High Research applications

Key Findings:

Substituent Effects on Reactivity: The thiocyanate group (SCN) in 2-Bromo-4-methoxy-1-thiocyanatobenzene is more polar and nucleophilic than the ketone in 2-Bromo-4'-methoxyacetophenone or the methoxymethoxy group in 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene . Halogen Variations: The presence of iodo in 2-Bromo-4-iodo-1-methoxybenzene enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluoro in 2-Bromo-4-fluoro-1-methoxybenzene may improve metabolic stability in pharmaceuticals.

Molecular Weight and Purity :

  • The molecular weight of the target compound would likely fall between 240–260 g/mol, similar to its analogs. High-purity analogs (e.g., ≥98% in ) are critical for reproducible research outcomes.

Applications: Compounds like 2-Bromo-4'-methoxyacetophenone are restricted to controlled industrial use as intermediates , whereas iodinated analogs are prioritized for scalable research . The thiocyanate group could expand applications in agrochemicals or medicinal chemistry due to its reactivity.

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